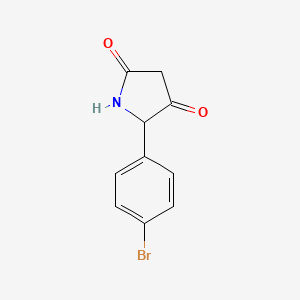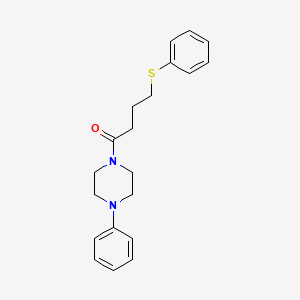
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, also known as PBTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBTB belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties.
Applications De Recherche Scientifique
Sigma Receptor Ligands
Research on 4-phenylpiperazine derivatives, such as 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one, has primarily focused on their affinity and selectivity towards sigma receptors. Perregaard et al. (1995) synthesized a series of phenylpiperazine compounds showing high affinity for both sigma 1 and sigma 2 binding sites. These compounds also interact with serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of specific substituents enhanced the selectivity for sigma 2 receptors, indicating potential for developing selective sigma 2 ligands. This research underscores the role of structural modifications in tuning receptor affinity and selectivity, suggesting applications in designing ligands for neurological research and potential therapeutic interventions (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Anticonvulsant Agents
Kamiński et al. (2015) explored the anticonvulsant activities of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating 1-(4-phenylpiperazin-1-yl) units. These hybrids demonstrated broad-spectrum anticonvulsant activity in preclinical models, showcasing the therapeutic potential of 4-phenylpiperazine derivatives in epilepsy treatment. The study highlights the importance of integrating known antiepileptic drug fragments to develop new agents with improved efficacy and safety profiles (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Magnetic Nanocatalysts
In the realm of catalysis, Pourghasemi Lati et al. (2018) reported the synthesis of silica-coated magnetic nanoparticles modified with 4-Propylpiperazine-1-yl units for catalyzing the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols. This study illustrates the application of phenylpiperazine derivatives in developing novel magnetic nanocatalysts, offering a sustainable and efficient approach to catalysis by enabling easy catalyst recovery and reuse (Pourghasemi Lati, Shirini, Alinia-Asli, & Rezvani, 2018).
Antimicrobial and Anticancer Activities
Rathinamanivannan et al. (2019) synthesized 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives and investigated their in silico and in vitro antimicrobial and anticancer activities. The study provides insights into the potential use of phenylpiperazine derivatives in developing new antimicrobial and anticancer agents, highlighting the versatility of these compounds in medicinal chemistry (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-phenylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCCZXJFPCGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2961755.png)
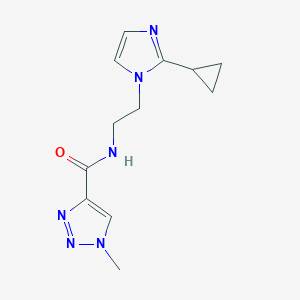

![N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961765.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2961766.png)
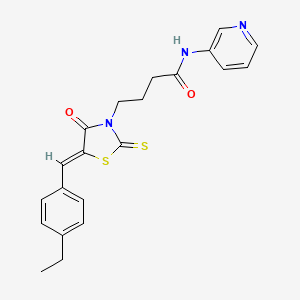
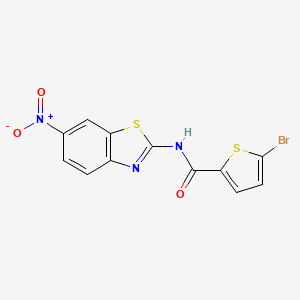
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
![7-((4-bromobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2961770.png)
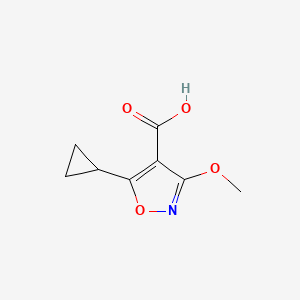
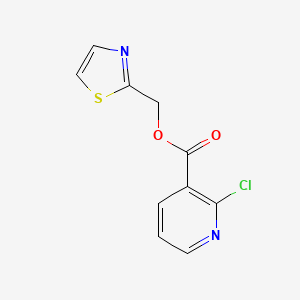
![N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2961773.png)
